molecular formula C11H9BrN2O B1509117 (3-(5-Bromopyrimidin-2-yl)phenyl)methanol CAS No. 1092568-90-5

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Cat. No. B1509117
CAS RN: 1092568-90-5
M. Wt: 265.11 g/mol
InChI Key: SSMTZHFJTFFWFU-UHFFFAOYSA-N
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Description

“(3-(5-Bromopyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 .


Synthesis Analysis

The synthesis of this compound involves the use of Sodium borohydride added to a suspension of 5-bromo-pyridine-3-carbaldehyde in MeOH . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has also been studied .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromopyrimidinyl group attached to a phenylmethanol group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 321.2±34.0 °C and a predicted density of 1.548±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Shaban, Nasr, and Morgaan (2000) explored the synthesis of acyclo C-nucleosides with antimicrobial properties using a compound structurally related to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Shaban, Nasr, & Morgaan, 2000).

Chemical Reactions and Structures

  • Verbitskiy et al. (2013) conducted a study on the reactions of 5-bromopyrimidine with various compounds, demonstrating the chemical versatility and potential applications of bromopyrimidine derivatives in synthesizing pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling (Verbitskiy et al., 2013).

Pharmaceutical Applications

  • Chrovian et al. (2018) described the use of a related compound in the synthesis of P2X7 antagonists, highlighting its potential in the development of treatments for mood disorders (Chrovian et al., 2018).

Asymmetric Synthesis and Biocatalysis

  • Şahin, Serencam, and Dertli (2019) reported the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, emphasizing the significance of biocatalysts in synthesizing chiral alcohols (Şahin, Serencam, & Dertli, 2019).

Computational Chemistry Studies

  • Trivedi (2017) performed a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound similar in structure, to understand its active sites and molecular properties (Trivedi, 2017).

Safety and Hazards

The safety data sheet for this compound includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMTZHFJTFFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732175
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092568-90-5
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

750 mg (0.65 mmol) of tetrakis(triphenylphosphine)palladium are added to a solution, kept under nitrogen, of 6.11 g (21.5 mmol) of 5-bromo-2-iodo-pyrimidine, 3.91 g (25.7 mmol) of 3-(hydroxymethyl)benzeneboronic acid and 9.11 g (42.9 mmol) of tripotassium phosphate trihydrate in 120 ml of dioxane and 14 ml of water, and the mixture is stirred at 90° C. for 18 hours. The reaction mixture is cooled to room temperature, tert-butyl methyl ether and water are added, and the mixture is filtered through kieselguhr. The organic phase of the filtrate is separated off, dried over sodium sulfate and evaporated. The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent; product: 2.49 g;
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Quantity
9.11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Six
Quantity
750 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 70.0 g (660 mmol) of sodium carbonate in 325 ml of water is added to a solution, kept under nitrogen, of 95.0 g (332 mmol) of 5-bromo-2-iodopyrimidine in 325 ml of toluene, and the mixture is heated to 80° C. 2.3 g (3.3 mmol) of bis(triphenylphosphine)palladium(II) chloride are added, and a solution of 50.0 g (329 mmol) of 3-(hydroxymethyl)benzeneboronic acid in 650 ml of ethanol is subsequently added dropwise. The reaction mixture is stirred at 80° C. for 18 hours. The reaction mixture is cooled to room temperature and filtered. 1 l of ethyl acetate and 1 l of water are added to the filtrate. The organic phase is separated off, dried over sodium sulfate and evaporated. The residue is recrystallised from 2-propanol: [3-(5-bromopyrimidin-2-yl)-phenyl]methanol as pale-yellow crystals; m.p. 115-116° C.; LCMS 265, 267.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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